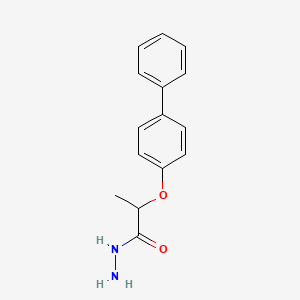
2-Bromo-1,3,2-benzodioxaborol
Descripción general
Descripción
2-Bromo-1,3,2-benzodioxaborole (BBD) is an organoboron compound that has found a wide range of applications in scientific research. It is a versatile small molecule, which has been used in various areas such as organic synthesis, material science, and biochemistry. BBD is a versatile and cost-effective compound that can be used in a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis orgánica
2-Bromo-1,3,2-benzodioxaborol es un reactivo versátil en la síntesis orgánica, particularmente en la preparación de ésteres y ácidos bórico. Estos compuestos son intermediarios cruciales en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente para formar enlaces carbono-carbono en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos .
Química medicinal
En química medicinal, este compuesto sirve como bloque de construcción para la síntesis de moléculas biológicamente activas. Su estructura que contiene boro permite la creación de complejos de boronato que han mostrado potencial para dirigirse a enzimas o proteínas dentro de los sistemas biológicos .
Ciencia de los materiales
Los ésteres de boronato derivados de this compound se pueden polimerizar para formar nuevos materiales con propiedades únicas. Estos materiales se están explorando para su uso en diodos orgánicos emisores de luz (OLED), sensores y como precursores de materiales ricos en carbono .
Catálisis
This compound se utiliza en la investigación de catálisis para desarrollar nuevos sistemas catalíticos. La capacidad del boro para coordinarse con otras moléculas lo convierte en un excelente candidato para diseñar catalizadores que pueden facilitar una variedad de transformaciones químicas .
Proteómica
Este compuesto también se utiliza en proteómica para el estudio de las interacciones y funciones de las proteínas. Se puede utilizar para etiquetar proteínas selectivamente, lo que ayuda en la identificación y cuantificación de proteínas en muestras biológicas complejas .
Agente de desprotección
Se ha informado como un agente de desprotección suave en la síntesis de moléculas complejas. El compuesto puede eliminar selectivamente los grupos protectores sin afectar la integridad de los grupos funcionales sensibles en las moléculas objetivo .
Espectroscopia de resonancia magnética nuclear (RMN)
En la espectroscopia de RMN, this compound se puede utilizar como un reactivo de desplazamiento para mejorar la resolución de ciertos compuestos. Esta aplicación es particularmente útil en la elucidación estructural de compuestos orgánicos .
Química ambiental
Por último, la investigación en química ambiental utiliza este compuesto para estudiar el destino de los compuestos que contienen boro en el medio ambiente. Comprender el comportamiento de estos compuestos puede llevar a una mejor gestión de los residuos de boro y su impacto ambiental .
Safety and Hazards
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 2-Bromo-1,3,2-benzodioxaborole can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives. Additionally, the presence of other molecules can influence the binding of these compounds to their targets.
Análisis Bioquímico
Biochemical Properties
2-Bromo-1,3,2-benzodioxaborole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein interactions . The compound’s boronic acid moiety allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. For instance, 2-Bromo-1,3,2-benzodioxaborole can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity .
Cellular Effects
The effects of 2-Bromo-1,3,2-benzodioxaborole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-1,3,2-benzodioxaborole has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Bromo-1,3,2-benzodioxaborole exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . Furthermore, 2-Bromo-1,3,2-benzodioxaborole can influence the activity of kinases and phosphatases, thereby affecting phosphorylation-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,3,2-benzodioxaborole can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 2-Bromo-1,3,2-benzodioxaborole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,3,2-benzodioxaborole vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, 2-Bromo-1,3,2-benzodioxaborole can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological effect . It is crucial to carefully control the dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
2-Bromo-1,3,2-benzodioxaborole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can inhibit enzymes such as aldose reductase and serine proteases, affecting metabolic flux and altering metabolite levels . Additionally, 2-Bromo-1,3,2-benzodioxaborole can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage .
Transport and Distribution
Within cells and tissues, 2-Bromo-1,3,2-benzodioxaborole is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 2-Bromo-1,3,2-benzodioxaborole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-Bromo-1,3,2-benzodioxaborole is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Bromo-1,3,2-benzodioxaborole can localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-bromo-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILTPCYIYNOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393570 | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-85-0 | |
| Record name | B-Bromocatecholborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | B-BROMOCATECHOLBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ20068KEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-1,3,2-benzodioxaborole interact with ethers to achieve selective cleavage?
A1: While the exact mechanism of action is not detailed in the provided abstracts, [, ] 2-Bromo-1,3,2-benzodioxaborole likely acts as a Lewis acid. The boron atom in the compound can accept an electron pair from the oxygen atom in the ether, forming a complex. This interaction weakens the carbon-oxygen bond in the ether, making it susceptible to cleavage. The selectivity likely arises from the steric hindrance and electronic properties of the specific ether and the reaction conditions employed.
Q2: What makes 2-Bromo-1,3,2-benzodioxaborole particularly useful for synthesizing functionalized triphenylenes?
A2: The research highlights the effectiveness of 2-Bromo-1,3,2-benzodioxaborole in selectively cleaving ether bonds in hexakis(pentyloxy)triphenylene. [] This selectivity is crucial for achieving mono-, di-, and tri-functionalized triphenylene derivatives. These derivatives are valuable precursors for creating processible triphenylene discotic dimers, oligomers, polymers, and networks, which have applications in material science and beyond. The mild reaction conditions employed with this compound likely contribute to its utility in this synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
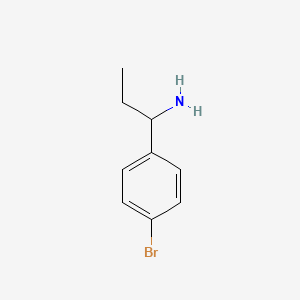
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
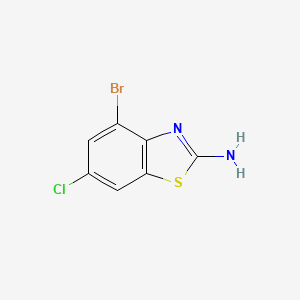
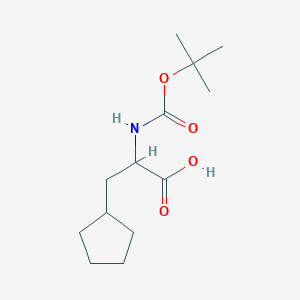
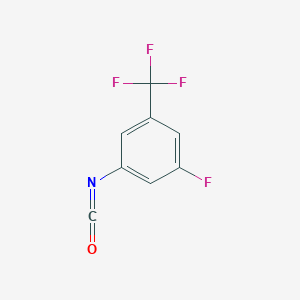

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
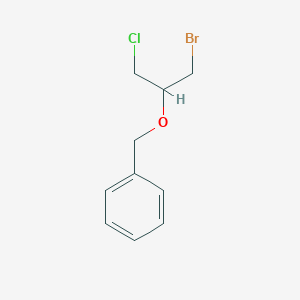
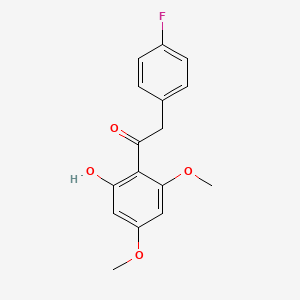
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
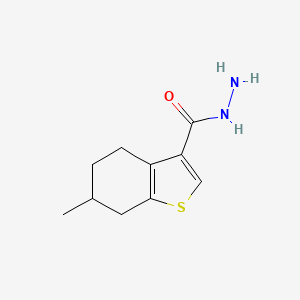
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

